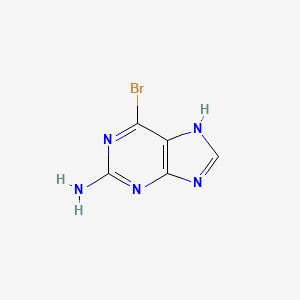

2-Amino-6-bromopurine

CAS No.: 82499-03-4

Cat. No.: VC2015158

Molecular Formula: C5H4BrN5

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82499-03-4 |

|---|---|

| Molecular Formula | C5H4BrN5 |

| Molecular Weight | 214.02 g/mol |

| IUPAC Name | 6-bromo-7H-purin-2-amine |

| Standard InChI | InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) |

| Standard InChI Key | HPGBGNVPUMCKPM-UHFFFAOYSA-N |

| SMILES | C1=NC2=C(N1)C(=NC(=N2)N)Br |

| Canonical SMILES | C1=NC2=C(N1)C(=NC(=N2)N)Br |

Introduction

Chemical Structure and Properties

| Property | Value |

|---|---|

| CAS Number | 82499-03-4 |

| Molecular Formula | C5H4BrN5 |

| Molecular Weight | 214.02 g/mol |

| Appearance | Crystalline solid, white to slightly yellow |

| Solubility | Limited in water, soluble in DMF and DMSO |

| GHS Symbol | GHS07 |

| Hazard Statement | H302 |

| Precautionary Statements | P280-P305+P351+P338 |

| WGK Germany | 3 |

For the synthesis of halogenated purines in general, another approach involves starting with guanine and reacting it with phosphorus pentasulfide to introduce a mercapto group at the 6-position of the purine ring, followed by treatment with chlorine to give a 6-chloro derivative. This method is referenced in British Patent No. 767,216 and in the Journal of the American Chemical Society (J. Am. Chem. Soc. 77, 1676) . Again, this approach can be modified to produce the brominated variant by using appropriate brominating agents instead of chlorine.

Table 2: Comparison of Synthesis Methods for 2-Amino-6-bromopurine and Related Compounds

| Method | Starting Material | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| Direct Halogen Substitution | 2-amino-6-chloropurine | KBr | Heating in DMF | 2-Amino-6-bromopurine |

| Protected Intermediate Method | Guanine | Formylating agents, Halogenating agents | Multi-step process | 2-Amino-6-halogenopurine |

| Mercapto Intermediate | Guanine | Phosphorus pentasulfide, Halogenating agent | Two-step process | 2-Amino-6-halogenopurine |

Chemical Reactions and Transformations

| Reaction Type | Position | Reagents | Products | Applications |

|---|---|---|---|---|

| Nucleophilic Substitution | 6-position | Amines, thiols, alkoxides | 6-substituted purines | Synthesis of drug candidates |

| Acylation | 2-amino group | Acid chlorides, anhydrides | N-acylated derivatives | Modification of properties |

| Alkylation | 2-amino group, N-positions | Alkyl halides | N-alkylated derivatives | Structure-activity studies |

| Suzuki-Miyaura Coupling | 6-position | Boronic acids, Pd catalysts | 6-aryl purines | Diversity-oriented synthesis |

| Enzymatic Deamination | 2-amino group | Adenine deaminase | Deaminated products | Biochemical studies |

Biological Activity

Antiviral Properties

2-Amino-6-bromopurine serves as a crucial building block for synthesizing antiviral compounds, particularly nucleoside analogs that can inhibit viral replication. These nucleoside analogs often work by interfering with viral enzymes responsible for nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby preventing the replication of the viral genome. Research indicates that derivatives of 2-Amino-6-bromopurine can effectively target viral enzymes essential for the life cycle of viruses, such as herpes simplex virus and human immunodeficiency virus (HIV).

A significant application of compounds derived from structures similar to 2-Amino-6-bromopurine is in the development of phosphoramidate prodrugs of nucleosides. A study reported the synthesis and antiviral evaluation of phosphoramidate prodrugs of 9-(β-D-1,3-dioxolan-4-yl)2,6-diaminopurine nucleoside, which showed promising activity against both HIV and hepatitis B virus (HBV). The phosphoramidate prodrug approach can enhance the intracellular delivery of the active form of the drug by bypassing the rate-limiting phosphorylation step in the activation of nucleoside analogs .

In this study, the phosphoramidate prodrug of DAPD (a nucleoside analog) barely increased DAPD's potency against HIV (EC50 of 0.45 vs 0.25 μM) but significantly boosted its potency against HBV by a factor of 40 (EC50 of 0.3 vs 12 μM). Furthermore, certain carbamoyl derivatives (compounds 10g and 10h) were 3 to 11 times more potent than DAPD or its prodrug against HIV, with EC50 values of 0.041 and 0.083 μM, respectively . These findings highlight the potential of purines with structural similarities to 2-Amino-6-bromopurine as starting materials for the development of more effective antiviral therapies.

Table 4: Antiviral Activity of Selected Purine Derivatives Relevant to 2-Amino-6-bromopurine

| Compound | Target Virus | EC50 (μM) | CC50 in PBM Cells (μM) |

|---|---|---|---|

| DAPD | HIV | 0.45 | >100 |

| DAPD Phosphoramidate | HIV | 0.25 | 67.0 |

| DAPD | HBV | 12.0 | >100 |

| DAPD Phosphoramidate | HBV | 0.30 | 67.0 |

| Carbamoyl derivative (10g) | HIV | 0.041 | Not reported |

| Carbamoyl derivative (10h) | HIV | 0.083 | 7.9 |

| Carbamoyl derivative (10i) | HBV | 0.1 | 10 |

Anticancer Applications

2-Amino-6-bromopurine and related compounds have shown potential in anticancer research. These compounds can be involved in synthesizing agents that exhibit cytotoxic effects on various cancer cell lines by inhibiting key cellular processes, such as DNA replication and repair, which are crucial for the rapid proliferation of cancer cells. Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells, making them potential candidates for cancer therapy.

A study highlighted in the Journal of Medicinal Chemistry examined the cytostatic activity of substituted 6-phenylpurine bases and nucleosides. These compounds were synthesized using the Suzuki-Miyaura cross-coupling reaction of protected 6-chloropurine and 2-amino-6-chloropurine bases and nucleosides with substituted phenylboronic acids. The study found that several 6-(4-X-substituted phenyl)purine ribonucleosides exhibited significant cytostatic activity (IC50 0.25-20 μmol/L) in CCRF-CEM, HeLa, and L1210 cell lines .

Interestingly, the study also noted that 6-phenylpurine and 2-amino-6-phenylpurine bases, as well as 2-amino-6-phenylpurine ribosides, were entirely inactive against these cell lines. This finding underscores the importance of structure-activity relationships in the design of anticancer agents and suggests that certain structural features, such as the ribose moiety and specific substituents on the phenyl ring, are crucial for cytostatic activity .

In another study examining the anticancer potential of purine derivatives, a beta-D-mannopyranosyl-purine derivative exhibited superior action with GI50 1.5 μM against cell lines from melanoma, lung, and ovarian cancer. This compound was found to stop the cell cycle and induce apoptosis when examined for its cytotoxic activities . The study demonstrates the potential of purine derivatives as anticancer agents and the importance of the glycosyl moiety for biological activity.

Table 5: Anticancer Properties of Selected Purine Derivatives

| Compound Type | Target Cell Lines | Activity (IC50/GI50 μM) | Mechanism |

|---|---|---|---|

| 6-(4-X-substituted phenyl)purine ribonucleosides | CCRF-CEM, HeLa, L1210 | 0.25-20 | Cytostatic activity |

| 2-Amino-6-phenylpurine bases | CCRF-CEM, HeLa, L1210 | Inactive | - |

| beta-D-mannopyranosyl-purine derivative | Melanoma, lung, ovarian cancer | GI50 1.5 | Cell cycle arrest, apoptosis |

| 9-benzyl-1H-tetrazole-9H-purine analogue | OV90 | Not specified | DNA synthesis inhibition |

Structure-Activity Relationships

The halogen atom at the 6-position of the purine ring is a critical structural feature that influences both the chemical reactivity and the biological activity of the compound. In a comparison of different halogenated purines, the nature of the halogen (chlorine, bromine, iodine) affects the reactivity towards nucleophilic substitution, with the reactivity generally increasing in the order Cl < Br < I. This reactivity pattern is important for the synthetic utility of these compounds, as it determines the ease with which the halogen can be replaced by other functional groups to create derivatives with varied biological activities.

The amino group at the 2-position is another important structural feature that contributes to the biological activity of 2-Amino-6-bromopurine. This group can participate in hydrogen bonding interactions with biological targets, which can be crucial for recognition and binding. The ability to form hydrogen bonds is particularly important for the interaction with proteins and nucleic acids, which are common targets for purine derivatives. Additionally, the amino group provides a site for further modifications, such as acylation or alkylation, allowing for the creation of a wider range of derivatives with varied biological activities.

In the context of nucleoside analogs, the nature of the sugar moiety attached to the purine ring also significantly influences the biological activity. For example, in the study of 6-phenylpurine derivatives, the ribonucleosides exhibited significant cytostatic activity, while the bases without the sugar moiety were inactive . This highlights the importance of the sugar component for the biological activity of these compounds, possibly due to its role in determining the interaction with specific enzymes or receptors.

Table 6: Structure-Activity Relationships in Purine Derivatives

| Structural Feature | Effect on Activity | Examples |

|---|---|---|

| Halogen at 6-position | Influences reactivity and interaction with biological targets | 2-Amino-6-bromopurine vs. 2-Amino-6-chloropurine |

| Amino group at 2-position | Provides hydrogen bonding capabilities and site for modifications | 2-Amino-6-bromopurine vs. 6-Bromopurine |

| Sugar moiety (in nucleosides) | Critical for biological activity in many cases | 6-Phenylpurine ribonucleosides (active) vs. 6-Phenylpurine bases (inactive) |

| Substituents on phenyl group (in 6-phenyl derivatives) | Modulate activity based on electronic and steric effects | 6-(4-X-substituted phenyl)purine ribonucleosides with varying X groups |

| Research Area | Application | Significance |

|---|---|---|

| Biochemistry | Substrate for adenine deaminase | Study of enzyme mechanisms |

| Nucleic Acid Research | Stabilizer for DNA base pairs | Understanding DNA stability |

| Bromodomain Studies | Template for bromodomain ligands | Insight into gene regulation |

| Medicinal Chemistry | Synthesis of bioactive compounds | Drug discovery and development |

| Chemical Biology | Chemical probe for biological systems | Study of cellular processes |

Synthetic Methodology Advances

The field of synthetic methodology for preparing 2-Amino-6-bromopurine and its derivatives continues to advance, with researchers developing new and improved approaches to these compounds. One significant area of advancement is in the application of modern synthetic techniques, such as metal-catalyzed cross-coupling reactions, to the modification of the purine scaffold. The Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, has been successfully applied to 6-chloropurine derivatives and could similarly be applied to 2-Amino-6-bromopurine .

| Methodology | Key Features | Advantages | Examples |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Pd-catalyzed coupling with organoboron compounds | Functional group tolerance, mild conditions | Suzuki-Miyaura reaction for 6-arylpurines |

| Selective Halogenation | Use of N-halosuccinimides or other mild halogenating agents | Controlled reactivity, fewer side products | Direct bromination at 6-position |

| Protecting Group Strategies | Temporary masking of reactive sites | Selective modification, versatile | Formyl protection of amino groups |

| Flow Chemistry | Continuous processing in microreactors | Improved control, scalability | Continuous synthesis of halogenated purines |

| Green Chemistry Approaches | Environmentally friendly processes | Reduced waste, sustainable | Aqueous-based reactions, catalytic methods |

Future Prospects and Challenges

The future of research involving 2-Amino-6-bromopurine holds promising directions for the development of novel therapeutic agents and research tools. One avenue of exploration is the continued development of antiviral agents targeting emerging viral pathogens. The ongoing global challenges posed by viral diseases highlight the need for new and improved antiviral therapies, and 2-Amino-6-bromopurine, with its established role in the synthesis of antiviral compounds, remains a valuable starting point for such efforts .

The design of nucleoside analogs with enhanced potency, improved pharmacokinetic properties, and reduced toxicity is an active area of research, with strategies such as prodrug approaches showing particular promise. For example, the phosphoramidate prodrug approach has been shown to significantly enhance the antiviral potency of certain nucleoside analogs, as demonstrated in the study of DAPD derivatives against HBV . Further exploration of this and other prodrug strategies could lead to the development of more effective antiviral therapies based on 2-Amino-6-bromopurine derivatives.

In the field of anticancer research, the potential of 2-Amino-6-bromopurine derivatives continues to be explored, with a focus on developing compounds that selectively target cancer cells while sparing normal tissues. The design of compounds that interfere with specific pathways dysregulated in cancer, such as DNA repair mechanisms or cell cycle checkpoints, represents a promising approach. The combination of 2-Amino-6-bromopurine derivatives with other therapeutic modalities, such as immunotherapy or targeted therapy, could lead to synergistic effects and improved clinical outcomes .

Another challenge is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the efficacy of a drug in vivo. The design of 2-Amino-6-bromopurine derivatives with improved ADME characteristics, either through structural modifications or formulation strategies, is an important area for future research.

Table 9: Future Research Directions and Challenges for 2-Amino-6-bromopurine

| Research Direction | Potential Impact | Challenges |

|---|---|---|

| Development of antiviral agents | New therapies for emerging viral diseases | Selectivity, resistance development |

| Prodrug strategies | Improved pharmacokinetics, reduced toxicity | Bioactivation, stability issues |

| Anticancer applications | Targeted therapies with reduced side effects | Selectivity, delivery to tumor site |

| Bromodomain inhibitors | Novel therapies for cancer and inflammatory disorders | Selectivity for specific bromodomains |

| Nucleic acid stabilizers | Improved DNA therapeutics and diagnostics | Specificity, delivery issues |

| Chemical probes | Tools for studying biological systems | Specificity, cell permeability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume